3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine
Description
Structural Overview and Classification
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine (CAS: 879326-80-4) is a heterocyclic organosilicon compound with the molecular formula C₁₃H₁₉NO₂Si and a molar mass of 249.38 g/mol . Its structure features a pyridine ring substituted at the 3-position with a dimethoxymethyl group (–CH(OCH₃)₂) and at the 5-position with a trimethylsilyl-protected ethynyl group (–C≡C–Si(CH₃)₃).
Key Structural Features:
- Pyridine Core : A six-membered aromatic ring with one nitrogen atom, imparting basicity and enabling participation in coordination chemistry.
- Dimethoxymethyl Group : Enhances solubility in polar solvents and serves as a potential precursor for aldehyde functionalities under acidic conditions.
- Trimethylsilyl Ethynyl Group : Provides steric protection for the alkyne moiety while facilitating desilylation for subsequent cross-coupling reactions.
The compound is classified as a silyl-protected alkyne within the broader family of organosilicon pyridine derivatives , which are pivotal in modern synthetic chemistry.
Historical Development of Trimethylsilylethynyl Pyridine Derivatives
The synthesis of organosilicon compounds dates to 1863, when Friedel and Crafts prepared tetraethylsilane. However, the development of trimethylsilylethynyl pyridines accelerated in the late 20th century alongside advances in cross-coupling methodologies:
For example, 3-(trimethylsilylethynyl)pyridine (CAS: 80673-00-3) was first synthesized via Sonogashira coupling of 3-iodopyridine with trimethylsilylacetylene, achieving yields >80% under palladium catalysis. This methodology was later adapted to introduce dimethoxymethyl groups at the 3-position, as seen in the target compound.
Significance in Organic Silicon Chemistry
The compound exemplifies three critical roles of organosilicon reagents in synthetic chemistry:
- Steric Protection : The TMS group shields the reactive ethynyl triple bond from undesired side reactions, enabling selective functionalization.
- Solubility Modulation : The dimethoxymethyl group improves solubility in ethers and chlorinated solvents, facilitating homogeneous reaction conditions.
- Cross-Coupling Compatibility : The ethynyl group participates in Sonogashira, Heck, and Glaser couplings after desilylation, making the compound a versatile building block.
Recent studies highlight its utility in:
Current Research Landscape
Recent advancements focus on optimizing synthetic routes and expanding applications:
Table 1: Key Research Directions (2020–2025)
For instance, Mikhailov et al. (2024) synthesized analogs via direct alkylation, showcasing the compound’s adaptability in creating branched architectures. Meanwhile, DFT studies have elucidated its electronic structure, revealing charge transfer interactions between the pyridine ring and ethynyl group.
Properties
IUPAC Name |
2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASIYDGVNBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640077 | |
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-80-4 | |
| Record name | 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine (CAS No. 879326-80-4) is a pyridine derivative with potential applications in medicinal chemistry and biochemistry. This compound features a unique combination of functional groups that may influence its biological activity, particularly in the context of enzyme interactions and therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- A pyridine ring
- A trimethylsilyl ethynyl group
- Dimethoxymethyl substituents
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Enzyme Inhibition:
The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that pyridine derivatives can modulate the activity of enzymes such as Janus kinases, which are crucial in signaling pathways related to immune responses and cancer progression .
2. Anticancer Properties:
Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have been noted for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The inhibition of microtubule dynamics can lead to reduced proliferation of cancer cells .
3. Neuroprotective Effects:
Some derivatives of pyridine have been studied for their neuroprotective effects, suggesting that this compound could be explored for potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Enzyme Inhibition | Modulation of Janus kinases | , |
| Anticancer Activity | Inhibition of tubulin polymerization | |
| Neuroprotection | Potential protective effects on neurons |
Detailed Research Findings
-
Enzyme Modulation:
- In vitro studies have demonstrated that pyridine derivatives can act as effective inhibitors of Janus kinases, which play a significant role in various immune-related disorders and cancers. The modulation of these enzymes could provide therapeutic avenues for treating conditions such as rheumatoid arthritis and certain cancers .
- Anticancer Mechanisms:
- Neuroprotective Studies:
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound is utilized as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds. Specifically, it has been modified with trialkylsilyl ethynyl substituents to study their influence on the packing structure of derivatives, such as DNTT (di-naphthothiophene) derivatives. These modifications have shown that smaller trialkylsilyl groups lead to herringbone packing structures, which are crucial for the performance of organic semiconductors.
Synthesis of Organometallic Compounds
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine also plays a role in the synthesis of organometallic compounds. Although creating monomeric organolithium complexes remains challenging, the unique properties of this compound may facilitate advancements in this area.
| Application | Description |
|---|---|
| Cross-Coupling Reactions | Used as a reagent to form carbon-carbon bonds in organic synthesis. |
| Organometallic Synthesis | Potential use in synthesizing organolithium complexes. |
| Functional Polysiloxanes | Investigated for applications in creating functional polysiloxanes. |
Material Science
Organic Semiconductors
The compound's structural features make it a candidate for developing organic semiconductors. The incorporation of trimethylsilyl ethynyl groups has been shown to enhance the electronic properties of materials, making them suitable for applications in electronics and optoelectronics.
Medicinal Chemistry
Biological Activity
Research indicates that derivatives of this compound exhibit promising biological activities. Interaction studies suggest that these compounds can engage with various biological targets, including enzymes and receptors associated with cancer and fungal infections. This positions them as potential therapeutic agents .
| Biological Activity | Targeted Diseases | Potential Applications |
|---|---|---|
| Interaction with Enzymes | Cancer | Development of anticancer drugs |
| Interaction with Receptors | Fungal Infections | Antifungal drug development |
Case Study 1: Organic Semiconductor Development
A study focused on modifying the compound's substituents to create derivatives with enhanced electronic properties. The results indicated that specific substitutions led to improved charge transport characteristics, vital for organic semiconductor applications.
Case Study 2: Anticancer Activity
Research involving derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to interaction with specific cellular pathways, suggesting a pathway for further drug development.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below highlights key structural and electronic differences between the target compound and analogues:
Key Observations :
- Electron-Donating vs. In contrast, bromo or trifluoromethyl substituents (e.g., ) create electron-deficient rings, favoring electrophilic reactions.
- Steric Effects : Bulky substituents like phenyl groups (e.g., ) introduce steric hindrance, which may slow reaction kinetics in cross-coupling processes.
Reactivity in Cross-Coupling Reactions
The TMS-ethynyl group is a critical feature in many analogues, enabling Sonogashira couplings after deprotection. For example:
- 3-Bromo-5-(TMS-ethynyl)pyridine : The bromo group facilitates coupling with terminal alkynes, while the TMS-ethynyl group can be deprotected to generate reactive terminal alkynes.
- 5-Methyl-2-(4-(TMS-ethynyl)phenyl)pyridine : The TMS-ethynyl-phenyl moiety allows for sequential functionalization, such as Suzuki-Miyaura couplings.
The dimethoxymethyl group in the target compound may stabilize intermediates during coupling reactions due to its electron-donating nature.
Solubility and Physicochemical Properties
- Lipophilicity : The TMS group increases lipophilicity across all analogues. However, the dimethoxymethyl group in the target compound introduces moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to purely lipophilic derivatives like 3-Bromo-5-(TMS-ethynyl)pyridine .
- Stability : Silyl-protected alkynes are generally stable under basic conditions but susceptible to acidic deprotection. The dimethoxymethyl group may hydrolyze under strong acidic conditions, limiting the compound’s utility in such environments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine, and what key reaction conditions are required?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated pyridine derivative (e.g., 5-bromo-3-(dimethoxymethyl)pyridine) and trimethylsilylacetylene. Key conditions include:
- Use of Pd(PPh₃)₂Cl₂/CuI as catalysts.
- A base such as triethylamine or diisopropylamine in anhydrous THF or DMF .
- Reaction under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The dimethoxymethyl group (OCH₂OCH₃) appears as two singlets: δ ~3.3 ppm (OCH₃) and δ ~5.5 ppm (OCH₂O). The trimethylsilyl (TMS) group shows a singlet at δ ~0.2 ppm.
- ¹³C NMR : The ethynyl carbons (C≡C) resonate at δ ~90–100 ppm (sp-hybridized), while TMS carbons appear at δ ~0–5 ppm.
- IR : A sharp stretch at ~2150 cm⁻¹ confirms the C≡C bond; TMS Si-C absorption occurs at ~1250 cm⁻¹.
- HRMS : Molecular ion [M+H]⁺ matches the exact mass (C₁₃H₂₀NO₂Si: calculated ~274.13 g/mol) .
Advanced Research Questions
Q. How does the trimethylsilyl ethynyl group influence electronic properties in catalytic or materials science applications?
- Methodological Answer :
- The TMS-ethynyl group acts as an electron-withdrawing substituent via conjugation with the pyridine ring, lowering the LUMO energy. This enhances reactivity in Diels-Alder or click chemistry applications.
- In materials science, the ethynyl group enables cross-linking in polymers (e.g., conductive polymers) or serves as a precursor for terminal alkynes in surface functionalization .
- Electrochemical studies (cyclic voltammetry) can quantify electron density changes induced by the substituent .
Q. What strategies mitigate solubility challenges during cross-coupling reactions involving this compound?
- Methodological Answer :
- Use polar aprotic solvents (DMF, DMAc) with heating (80–100°C) to enhance solubility.
- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
- Modify the dimethoxymethyl group to a more polar protecting group (e.g., acetoxymethyl) if synthetic flexibility allows .
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The TMS-ethynyl group’s hydrophobicity may favor binding to lipophilic pockets .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiency for Sonogashira couplings: How to troubleshoot low yields?
- Methodological Answer :
- Potential Causes :
- Palladium catalyst deactivation (use fresh Pd(OAc)₂ with XPhos ligand).
- Moisture sensitivity of TMS-acetylene (ensure strict anhydrous conditions).
- Resolution :
- Monitor reaction progress via TLC (hexane/EtOAc 4:1).
- Replace CuI with CuTC (copper thiophenecarboxylate) for enhanced coupling efficiency .
Applications in Academic Research
Q. Can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer :
- Yes : The TMS-ethynyl group can be desilylated (e.g., using TBAF) to generate terminal alkynes for click chemistry (e.g., azide-alkyne cycloaddition).
- Example: Coupling with azido-sugars or peptides creates triazole-linked conjugates for probing biological targets .
Q. What role does the dimethoxymethyl group play in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
